4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activity and applications
Properties
Molecular Formula |
C27H34N2O6 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O6/c1-5-6-16-35-20-11-8-18(9-12-20)25(31)23-24(19-10-13-21(30)22(17-19)34-4)29(27(33)26(23)32)15-7-14-28(2)3/h8-13,17,24,30-31H,5-7,14-16H2,1-4H3/b25-23- |
InChI Key |
QGQGSBBLNDBQKI-BZZOAKBMSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)O)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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